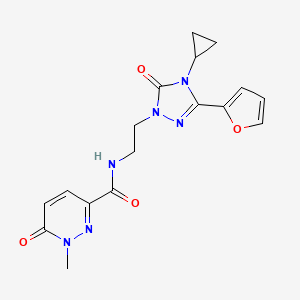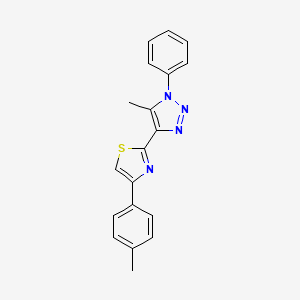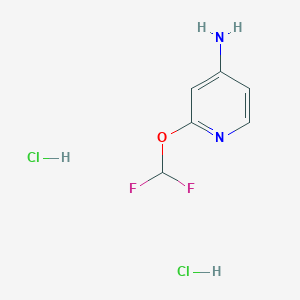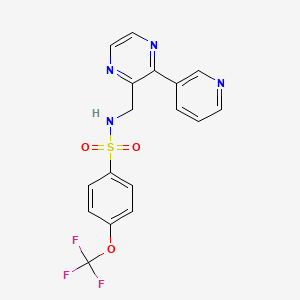
6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a tetrahydropyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their antimicrobial and antifungal properties. These compounds typically feature a pyrimidine core with various substitutions that can significantly affect their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multi-component reactions, as seen in the synthesis of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides . These reactions typically include acetoacetanilides, aromatic aldehydes, and urea or N-methylurea. The synthesis pathways can vary in complexity, from a four-step process to a more involved nine-step sequence .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as single-crystal X-ray diffraction (SC-XRD) . These studies reveal the tautomeric forms of the compounds and provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the molecules.
Chemical Reactions Analysis
The chemical reactions involving tetrahydropyrimidine derivatives can include regioselective oxidative dehydrogenation, as reported for the synthesis of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . This process can alter the electronic structure and reactivity of the compound, potentially affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can influence properties such as solubility, melting point, and reactivity. The intermolecular interactions observed in crystal structures can also provide information about the compound's behavior in the solid state . Hirshfeld surface analysis is a useful tool for visualizing these interactions and understanding the molecular packing in the crystal lattice .
科学的研究の応用
Antidiabetic Applications
A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, characterized by spectroscopic methods, and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds represent a significant area of research for developing new antidiabetic medications.
Antimicrobial and Antifungal Activities
Research by Zamaraeva et al. (2015) and Gein et al. (2013) has synthesized dihydropyrimidine derivatives to test against Candida albicans and various microbial strains. Their findings suggest potential applications in treating fungal infections and contributing to antimicrobial drug development.
Anticancer Activity
Verma and Verma (2022) explored novel pyrimidine derivatives clubbed with thiazolidinone, examining their antimicrobial and anticancer efficacy against various bacterial and fungal strains, including HeLa cervical cancer cell lines. Their studies highlighted compounds exhibiting potent anticancer activity, indicating the therapeutic potential of these derivatives in oncology (Verma & Verma, 2022).
Synthesis and Chemical Properties
Significant work has been done on the synthesis and chemical characterization of dihydropyrimidine compounds. For instance, O'callaghan et al. (1999) and Chen, Liu, & Wang (2012) have explored novel synthetic pathways and modifications of the Biginelli reaction, enhancing the yield and efficiency of producing such compounds.
Structural Analysis
The crystal structure and quantum chemical analysis of dihydropyrimidine derivatives have been studied to understand their molecular conformations and interactions within the crystal lattice. For example, Rajarajeswari, Kumar, & Katrahalli (2020) investigated the molecular structure through X-ray diffraction, providing insight into the compound's stability and reactivity based on its crystalline structure.
特性
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11-6-3-4-9-15(11)21-18(24)16-12(2)20-19(25)22-17(16)13-7-5-8-14(10-13)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSDDDFBAHIOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)





![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)